2-Bromomethyl-1,4-benzodioxane
Overview
Description
2-Bromomethyl-1,4-benzodioxane is a chemical compound that has gained attention due to its utility as a synthon in organic synthesis. It is a derivative of 1,4-benzodioxane, a compound notable for its incorporation into various biologically active molecules and its relevance in material science.
Synthesis Analysis
The synthesis of 2-substituted 1,4-benzodioxanes, including 2-Bromomethyl-1,4-benzodioxane, often involves strategic functional group conversions. Bolchi et al. (2014) described a method for preparing 2-substituted benzodioxanes like 2-cyano-, 2-methoxycarbonyl-, and 2-aminocarbonyl-1,4-benzodioxane by quantitative N,N-dichlorination of (R)- and (S)-2-aminomethyl-1,4-benzodioxane, followed by successive functional group transformations without racemization (Bolchi, Valoti, Straniero, Ruggeri, & Pallavicini, 2014).
Molecular Structure Analysis
The structural elucidation of bromo- and bromomethyl-substituted benzodioxanes, including compounds like 2-Bromomethyl-1,4-benzodioxane, has been facilitated through advanced spectroscopic techniques such as HSQC and HMBC NMR. These methods allow for the unambiguous identification of regioisomers and the detailed understanding of molecular structures (Armano, Giraudo, Pallavicini, & Bolchi, 2023).
Chemical Reactions and Properties
2-Bromomethyl-1,4-benzodioxane serves as a versatile intermediate in various chemical reactions. The presence of the bromomethyl group allows for nucleophilic substitutions and facilitates the formation of cyclic compounds and other derivatives through reactions such as the Diels-Alder synthesis. These reactions underscore the compound's reactivity and its utility in synthesizing complex molecular architectures (Habibi, Pakravan, & Nematollahi, 2014).
Physical Properties Analysis
The physical properties of 2-Bromomethyl-1,4-benzodioxane, including its melting point, boiling point, and solubility, are crucial for its handling and application in organic synthesis. These properties are influenced by the bromomethyl functional group and the dioxane ring, contributing to the compound's phase behavior, reactivity, and solvation characteristics.
Chemical Properties Analysis
The chemical behavior of 2-Bromomethyl-1,4-benzodioxane is characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The bromomethyl group is particularly reactive, making it a suitable leaving group for substitution reactions. This reactivity is exploited in synthetic pathways to generate a wide range of chemical structures, highlighting the compound's versatility as a building block in organic chemistry.
For more comprehensive insights and specific details on "2-Bromomethyl-1,4-benzodioxane," the references provided offer in-depth analyses and experimental data (Bolchi et al., 2014); (Armano et al., 2023); (Habibi et al., 2014).
Scientific Research Applications
Synthesis of Enantiopure Benzodioxanes
2-Bromomethyl-1,4-benzodioxane plays a crucial role in the synthesis of enantiopure 2-substituted 1,4-benzodioxanes, which are important intermediates in various chemical syntheses. Bolchi et al. (2014) discussed how 2-substituted 1,4-benzodioxanes like 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane, essential synthons in organic chemistry, are prepared using 2-bromomethyl-1,4-benzodioxane as a starting material (Bolchi et al., 2014).
In Bi-Heterocyclic Compound Synthesis
Avakyan et al. (2014) demonstrated the use of 2-bromomethyl-1,4-benzodioxane in the synthesis of new biheterocyclic compounds. These compounds were formed by reacting 1,4-benzodioxane-2-carbonyl chloride with certain thiols, leading to the formation of compounds with a CH2S bridge linking the benzodioxane nucleus to five-membered heterocycles (Avakyan et al., 2014).
Electrochemical Synthesis Applications
The electrochemical reduction of 1,2-bis(bromomethyl)benzene, closely related to 2-bromomethyl-1,4-benzodioxane, has been explored by Habibi et al. (2014). Their research focuses on green electro-synthesis methods, which are crucial for developing more sustainable chemical processes (Habibi et al., 2014).
In Medicinal Chemistry
1,4-Benzodioxane, a related compound to 2-bromomethyl-1,4-benzodioxane, is a versatile scaffold in medicinal chemistry. Bolchi et al. (2020) reviewed its applications in drug design, highlighting its role in designing molecules with diverse bioactivities, such as agonists and antagonists at various receptor subtypes (Bolchi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFKNVZIFTCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301573 | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-1,4-benzodioxane | |
CAS RN |
2164-34-3 | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromomethyl-1,4-benzodioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2164-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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